molecular formula C12H9N3O2 B3192044 2-Nitro-9H-carbazol-3-amine CAS No. 60564-31-0

2-Nitro-9H-carbazol-3-amine

Cat. No.: B3192044
CAS No.: 60564-31-0
M. Wt: 227.22 g/mol
InChI Key: KKYPNNLXQHXFKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-9H-carbazol-3-amine typically involves the nitration of 9H-carbazole followed by amination. One common method includes the nitration of 9H-carbazole using nitric acid and sulfuric acid to introduce the nitro group at the 2-position. This is followed by a reduction reaction to convert the nitro group to an amine group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-9H-carbazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and an amine group allows for versatile reactivity and a wide range of applications in different fields .

Properties

CAS No.

60564-31-0

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-nitro-9H-carbazol-3-amine

InChI

InChI=1S/C12H9N3O2/c13-9-5-8-7-3-1-2-4-10(7)14-11(8)6-12(9)15(16)17/h1-6,14H,13H2

InChI Key

KKYPNNLXQHXFKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N

60564-31-0

Origin of Product

United States

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